2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups attached to a benzene ring, a piperazine moiety, and a benzenesulfonamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
The exact mode of action of the compound is currently unknown. The compound’s unique chemical structure and properties suggest that it may interact with its targets in a specific manner
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among similar molecules
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-methoxyphenylamine with ethylene dibromide in the presence of a base such as potassium carbonate to form 1-(4-methoxyphenyl)piperazine.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the piperazine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy substitution pattern.
2,5-Dimethoxy-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: A structurally similar compound with a chlorine substitution instead of a methoxy group.
Uniqueness
2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonamide groups provide a unique profile of reactivity and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)21-16-19(28-2)8-9-20(21)29-3/h4-9,16,22H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAOIKLDLPMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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